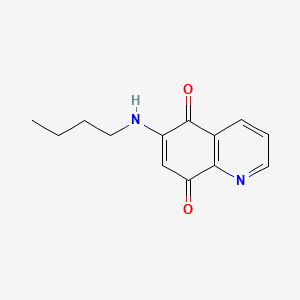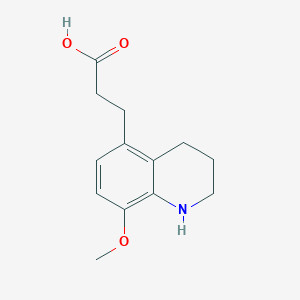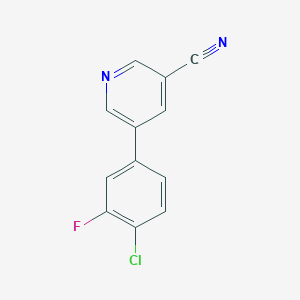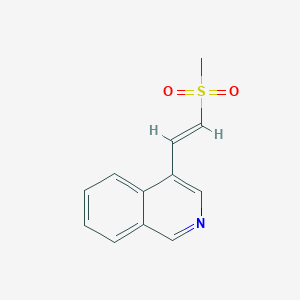
6-(Butylamino)quinoline-5,8-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Butylamino)quinoline-5,8-dione is a quinoline derivative that has garnered interest due to its potential biological and pharmacological activities. The quinoline-5,8-dione scaffold is known for its broad spectrum of activities, including anticancer, antibacterial, antifungal, and antimalarial properties .
Preparation Methods
The synthesis of 6-(Butylamino)quinoline-5,8-dione typically involves the reaction of quinoline-5,8-dione with butylamine. One common method includes the nucleophilic substitution of halogen atoms in quinoline-5,8-dione by butylamine in the presence of a suitable solvent. The reaction conditions often involve heating the reactants in an aprotic solvent like dichloromethane .
Industrial production methods for quinoline derivatives often utilize greener and more sustainable chemical processes. These methods may include microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts .
Chemical Reactions Analysis
6-(Butylamino)quinoline-5,8-dione undergoes various chemical reactions, including:
- Oxidation
Properties
CAS No. |
63680-63-7 |
|---|---|
Molecular Formula |
C13H14N2O2 |
Molecular Weight |
230.26 g/mol |
IUPAC Name |
6-(butylamino)quinoline-5,8-dione |
InChI |
InChI=1S/C13H14N2O2/c1-2-3-6-14-10-8-11(16)12-9(13(10)17)5-4-7-15-12/h4-5,7-8,14H,2-3,6H2,1H3 |
InChI Key |
IUQRFVREMWMGPS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1=CC(=O)C2=C(C1=O)C=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine oxalate](/img/structure/B11878030.png)




![2',3-Difluoro-4'-methoxy-[1,1'-biphenyl]-4-amine](/img/structure/B11878059.png)



![7-Chlorobenzo[b][1,8]naphthyridin-5(10H)-one](/img/structure/B11878078.png)
